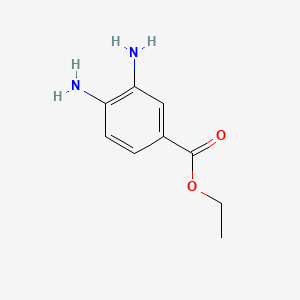

Ethyl 3,4-diaminobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-diaminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUJBTXFFJUGENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332576 | |

| Record name | ethyl 3,4-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37466-90-3 | |

| Record name | ethyl 3,4-diaminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3,4-Diaminobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 3,4-diaminobenzoate CAS number 37466-90-3 properties

An In-depth Technical Guide to Ethyl 3,4-diaminobenzoate (CAS No. 37466-90-3)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged with this compound. It moves beyond a simple recitation of properties to provide actionable insights into its synthesis, handling, reactivity, and application, grounded in established chemical principles.

Core Identity and Strategic Importance

This compound, with CAS Number 37466-90-3, is a substituted aromatic diamine. Structurally, it is an ethyl ester of 3,4-diaminobenzoic acid. Its true value in a research and development context lies in the strategic placement of its functional groups: two adjacent primary amines (ortho-phenylenediamine) on a benzene ring, which also bears an electron-withdrawing ethyl ester group. This specific arrangement makes it a highly versatile and sought-after building block for the synthesis of a multitude of heterocyclic systems, particularly benzimidazoles, which are privileged scaffolds in modern drug discovery.[1]

The ortho-diamine functionality serves as a reliable precursor for cyclocondensation reactions, while the ethyl ester provides a convenient handle for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation.

Physicochemical and Safety Profile

A thorough understanding of a compound's physical properties and safety requirements is a prerequisite for its effective and safe utilization in any laboratory setting.

Physical and Chemical Properties

The key properties of this compound are summarized below. The compound typically presents as an off-white to light yellow or beige crystalline solid, a physical state that facilitates handling and weighing.[2]

| Property | Value | Reference(s) |

| CAS Number | 37466-90-3 | [2][3][4] |

| Molecular Formula | C₉H₁₂N₂O₂ | [3][5][6] |

| Molecular Weight | 180.21 g/mol | [1][3][4][5] |

| Appearance | White to Light yellow powder to crystal | [2] |

| Melting Point | 108-113 °C | [2][4][7] |

| Boiling Point | 382.7 °C at 760 mmHg | [1][4] |

| Solubility | Soluble in methanol, ethanol, chloroform, benzene | [1][2] |

| IUPAC Name | This compound | [4][5] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)N)N | [3][5] |

| InChI Key | NUJBTXFFJUGENN-UHFFFAOYSA-N | [4][5] |

Safety, Handling, and Storage

As with any chemical reagent, adherence to safety protocols is paramount. This compound is classified as an irritant.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][5][8]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[8][9]

-

Storage: The compound is sensitive to air and light. The diamine functionality is susceptible to oxidation, which can lead to discoloration and the formation of impurities. Therefore, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, it should be kept in a cool, dark place.[10]

Spectral Characterization: A Scientist's Fingerprint

Spectroscopic data provides unambiguous confirmation of a molecule's structure. For this compound, the key expected spectral features are as follows:

-

¹H NMR (Proton NMR): The spectrum will exhibit characteristic signals for the ethyl group (a triplet around 1.3-1.4 ppm and a quartet around 4.2-4.3 ppm). The aromatic region will show complex signals for the three protons on the benzene ring. The two amine groups (-NH₂) will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon NMR): Key signals include the carbonyl carbon of the ester (around 166 ppm), aromatic carbons (typically in the 110-150 ppm range), and the two carbons of the ethyl group (around 60 ppm and 14 ppm).[11]

-

IR (Infrared) Spectroscopy: The spectrum is dominated by N-H stretching vibrations for the primary amine groups (typically two bands in the 3300-3500 cm⁻¹ region). A strong absorption band for the C=O stretch of the ester will be present around 1680-1700 cm⁻¹.[12]

-

Mass Spectrometry (MS): The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 180.09).[5]

Synthesis and Purification: From Precursor to Product

A common and reliable method for preparing this compound involves the selective reduction of the corresponding nitro-substituted precursor, such as Ethyl 4-amino-3-nitrobenzoate. Catalytic hydrogenation is a preferred industrial and laboratory method due to its clean nature and high yields.

Synthetic Workflow: Catalytic Hydrogenation

The logical flow for this synthesis is straightforward: activation of a catalyst, introduction of the substrate, and reaction under a hydrogen atmosphere until the nitro group is fully reduced.

Caption: Catalytic hydrogenation workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system. The endpoint is determined by the cessation of hydrogen uptake and confirmed by analytical monitoring.

-

Vessel Preparation: To a hydrogenation vessel, add Ethyl 4-amino-3-nitrobenzoate (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add Palladium on carbon (5-10% Pd, 5 mol%) to the suspension. Causality: Pd/C is an efficient catalyst for the reduction of aromatic nitro groups; its solid nature allows for easy removal by filtration post-reaction.[13]

-

Inerting: Seal the vessel and purge the system several times with nitrogen or argon to remove all oxygen, which can deactivate the catalyst.

-

Hydrogenation: Introduce hydrogen gas into the vessel (typically 1-5 atm pressure). Stir the reaction mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen. The reaction is often mildly exothermic.

-

Monitoring: The reaction progress can be monitored by the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases. Confirm completion by thin-layer chromatography (TLC) or LC-MS, ensuring the disappearance of the starting material.

-

Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of the reaction solvent.

-

Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.

Purification Protocol: Recrystallization

The primary impurities are typically residual starting material or over-reduction products. Recrystallization is highly effective for removing these.

-

Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. The result should be a crystalline solid with a sharp melting point.[12]

Core Reactivity and Applications

The synthetic utility of this compound stems directly from the reactivity of its ortho-diamine moiety.

Cyclocondensation Reactions

This is the most important reaction class for this molecule. The two adjacent nucleophilic amine groups readily react with various electrophiles containing two leaving groups or carbonyls to form stable five- or six-membered heterocyclic rings. A prime example is the Phillips condensation reaction with a carboxylic acid (or its derivative) to form a benzimidazole.

Caption: General reaction scheme for benzimidazole synthesis.

This reactivity makes it a cornerstone for building libraries of compounds for high-throughput screening in drug discovery programs. Its use is cited in the synthesis of potential anti-cancer and anti-epileptic agents, where the benzimidazole core often plays a critical role in binding to biological targets.[1]

Conclusion

This compound is more than a simple chemical; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an invaluable asset for researchers. The ability to readily form the benzimidazole scaffold ensures its continued relevance in the fields of medicinal chemistry, materials science, and organic synthesis. Proper handling and storage are critical to maintaining its purity and reactivity, enabling scientists to leverage its full potential in their research endeavors.

References

- 1. chembk.com [chembk.com]

- 2. This compound CAS#: 37466-90-3 [amp.chemicalbook.com]

- 3. This compound | 37466-90-3 | FE34287 [biosynth.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | C9H12N2O2 | CID 458855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 37466-90-3 this compound AKSci B958 [aksci.com]

- 8. 37466-90-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. 37466-90-3|this compound|BLD Pharm [bldpharm.com]

- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967) [hmdb.ca]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 3,4-diaminobenzoate: Properties, Analysis, and Applications

Introduction

Ethyl 3,4-diaminobenzoate is an aromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted benzene derivative featuring two adjacent amino groups and an ethyl ester, it serves as a versatile building block for the synthesis of a wide array of more complex molecules. Its unique structural arrangement allows for the construction of heterocyclic systems, making it a valuable precursor in the development of novel therapeutic agents and functional dyes. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, details its analytical characterization, and explores its applications, particularly within the realm of drug discovery and development.

Chemical Identity and Molecular Structure

The foundational step in understanding any chemical entity is to establish its precise identity and structure. This compound is systematically known as this compound. The molecule consists of a benzene ring substituted with an ethyl carboxylate group and two amine groups at the 3 and 4 positions.

An In-Depth Technical Guide to Ethyl 3,4-Diaminobenzoate: A Cornerstone Building Block in Pharmaceutical Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of Ethyl 3,4-diaminobenzoate, a pivotal molecular intermediate for researchers, scientists, and professionals in drug development and materials science. This document delves into the molecule's structural and chemical properties, outlines a detailed and validated synthesis protocol, and explores its significant applications, particularly in the synthesis of benzimidazole-based therapeutics.

Molecular Structure and Chemical Identity

This compound is an aromatic compound characterized by a benzene ring substituted with an ethyl ester group and two adjacent amino groups. This unique arrangement of functional groups makes it a versatile precursor in various chemical transformations.

The definitive identification of this compound is established through a combination of its chemical formula, molecular weight, and unique identifiers.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 180.20 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 37466-90-3 | --INVALID-LINK--[1] |

| Appearance | White to light yellow powder/crystal | --INVALID-LINK-- |

| Melting Point | 108-113 °C | --INVALID-LINK--[2] |

| Boiling Point | 382.7 °C at 760 mmHg | --INVALID-LINK--[2] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)N)N | --INVALID-LINK--[1] |

| InChI | InChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,10-11H2,1H3 | --INVALID-LINK--[1] |

graph "Ethyl_3_4_diaminobenzoate_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; // Double bonds in the ring C1 -- C2 [style=double, len=1.5]; C2 -- C3; C3 -- C4 [style=double, len=1.5]; C4 -- C5; C5 -- C6 [style=double, len=1.5]; C6 -- C1; // Substituents C1_sub [label="C(=O)OCC", pos="0,2.5!"]; C3_sub [label="NH₂", pos="-1.74,-1!"]; C4_sub [label="NH₂", pos="0,-2!"]; // Bonds to substituents C1 -- C1_sub; C3 -- C3_sub; C4 -- C4_sub;

}

Caption: 2D structure of this compound.

Synthesis of this compound

The most prevalent and efficient laboratory-scale synthesis of this compound involves the reduction of a dinitro precursor, namely ethyl 3,4-dinitrobenzoate. This transformation can be achieved through various reducing agents, with catalytic hydrogenation being a common and clean method.

Recommended Synthesis Protocol: Catalytic Hydrogenation of Ethyl 3,4-Dinitrobenzoate

This protocol details the reduction of ethyl 3,4-dinitrobenzoate using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This method is favored for its high yield and the clean nature of the reaction, where the primary byproduct is water.

Starting Material: Ethyl 3,4-dinitrobenzoate Reagents: 10% Palladium on Carbon (Pd/C), Ethanol (or other suitable solvent), Hydrogen gas (H₂)

Experimental Procedure:

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve ethyl 3,4-dinitrobenzoate in a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution. The catalyst loading is typically 5-10% by weight relative to the starting material.

-

Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 40-60 psi).

-

Reaction Monitoring: Agitate the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the final product as a crystalline solid.

Causality and Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of aromatic nitro groups. Its solid nature allows for easy removal by filtration post-reaction.

-

Solvent: Ethanol is a common choice as it readily dissolves the starting material and the product, and is relatively inert under the reaction conditions.

-

Hydrogen Pressure: The applied hydrogen pressure influences the rate of reaction. A moderate pressure is generally sufficient for this transformation.

Caption: Synthesis workflow for this compound.

Applications in Pharmaceutical Synthesis

The strategic placement of two adjacent amino groups and an ethyl ester functionality makes this compound a valuable building block for the synthesis of various heterocyclic systems, most notably benzimidazoles. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of drugs with diverse therapeutic activities.[3][4]

Synthesis of Benzimidazole Anthelmintics

A prominent application of ortho-phenylenediamines, such as this compound, is in the synthesis of benzimidazole anthelmintics. These drugs are widely used to treat parasitic worm infections in both humans and animals. While specific industrial syntheses may vary, the general principle involves the cyclocondensation of the diamine with a suitable one-carbon synthon.

Example: Conceptual Synthesis of a Benzimidazole Carbamate Scaffold

Many benzimidazole anthelmintics, such as albendazole and mebendazole, feature a methyl carbamate group at the 2-position. The synthesis of this core structure can be conceptually derived from this compound.

Caption: General synthesis of a benzimidazole scaffold.

This reaction pathway underscores the utility of this compound as a precursor to a therapeutically important class of compounds. The specific synthesis of commercial drugs like mebendazole often starts from related diaminophenyl ketones, but the fundamental cyclization chemistry is analogous.[5]

Safety and Handling

This compound is classified as an irritant. It is essential to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fundamentally important building block in organic and medicinal chemistry. Its molecular structure provides a versatile platform for the synthesis of complex heterocyclic systems, most notably the benzimidazole core found in numerous pharmaceuticals. The straightforward and high-yielding synthesis of this compound, coupled with its reactivity, ensures its continued significance in drug discovery and development.

References

- 1. This compound | 37466-90-3 | FE34287 [biosynth.com]

- 2. This compound | 37466-90-3 [sigmaaldrich.com]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis and chemistry of certain anthelmintic benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

An In-Depth Technical Guide to Ethyl 3,4-diaminobenzoate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of Ethyl 3,4-diaminobenzoate, a pivotal chemical intermediate. The document delineates its chemical identity, physicochemical properties, and safety considerations. A detailed, field-proven protocol for its synthesis via the catalytic hydrogenation of ethyl 3,4-dinitrobenzoate is presented, emphasizing the causal relationships behind the procedural steps to ensure reproducibility and safety. Furthermore, this guide explores the significant applications of this compound as a key monomer in the synthesis of high-performance polybenzimidazoles (PBIs) and as a versatile building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in drug development and materials science, providing both foundational knowledge and practical insights.

Chemical Identity and Properties

This compound is an aromatic amine and an ester derivative of benzoic acid. Its unique structure, featuring two adjacent amino groups and an ethyl ester moiety, makes it a valuable bifunctional molecule for a range of chemical transformations.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 37466-90-3 | --INVALID-LINK--[1] |

| Molecular Formula | C₉H₁₂N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 180.20 g/mol | --INVALID-LINK--[1] |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)N)N | --INVALID-LINK--[1] |

| InChI | InChI=1S/C9H12N2O2/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,10-11H2,1H3 | --INVALID-LINK--[1] |

| InChIKey | NUJBTXFFJUGENN-UHFFFAOYSA-N | --INVALID-LINK--[1] |

| Appearance | White to off-white crystalline solid | --INVALID-LINK--[2] |

| Melting Point | 108-113 °C | --INVALID-LINK-- |

| Boiling Point | 382.7 °C at 760 mmHg | --INVALID-LINK-- |

| Solubility | Soluble in ethanol, chloroform, and benzene. | --INVALID-LINK--[2] |

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly adhered to when handling this compound.

Table 2: GHS Hazard Information for this compound

| Hazard Statement | Precautionary Statement | Pictogram |

| H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | GHS07 |

Source: --INVALID-LINK--[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthesis of this compound: A Validated Protocol

The most common and efficient laboratory-scale synthesis of this compound is achieved through the catalytic hydrogenation of its dinitro precursor, ethyl 3,4-dinitrobenzoate. This method is favored due to its high yield and the relative ease of product isolation.

Synthesis of the Precursor: Ethyl 3,4-dinitrobenzoate

The precursor is typically prepared via a Fischer esterification of 3,4-dinitrobenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[3]

Experimental Protocol: Fischer Esterification of 3,4-Dinitrobenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dinitrobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 equivalents).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred suspension. The addition is exothermic and should be done cautiously.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Isolation: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 3,4-dinitrobenzoate. Further purification can be achieved by recrystallization from ethanol.

Catalytic Hydrogenation to this compound

The reduction of the two nitro groups to amino groups is a critical step. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[4][5][6]

Experimental Protocol: Catalytic Hydrogenation of Ethyl 3,4-dinitrobenzoate

-

Reaction Setup: In a hydrogenation vessel, dissolve ethyl 3,4-dinitrobenzoate (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

-

Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by TLC. The reaction is typically complete within a few hours.

-

Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric and should be handled with care.

-

Isolation and Purification: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford a crystalline solid.

Caption: Synthetic pathway for this compound.

Applications in Research and Development

Monomer for High-Performance Polybenzimidazoles (PBIs)

This compound serves as a crucial monomer in the synthesis of polybenzimidazoles (PBIs), a class of high-performance polymers known for their exceptional thermal and chemical stability. The ortho-diamine functionality allows for condensation polymerization with dicarboxylic acids or their derivatives to form the imidazole ring system that constitutes the polymer backbone.[7][8][9]

The presence of the ethyl ester group on the monomer can be exploited in several ways. It can be hydrolyzed post-polymerization to introduce carboxylic acid functionalities along the polymer chain, enhancing properties like solubility or providing sites for cross-linking. Alternatively, the ester can be maintained to influence the polymer's processability and final properties.

Caption: Polybenzimidazole synthesis from this compound.

Building Block in Medicinal Chemistry

The aminobenzoate scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[10] this compound, with its multiple functional groups, offers several handles for chemical modification, making it an attractive starting material for the synthesis of compound libraries in drug discovery programs.[2][11]

The two amino groups can be selectively functionalized, and the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This versatility allows for the systematic exploration of the chemical space around the core structure to optimize for biological activity, selectivity, and pharmacokinetic properties. Its applications span the synthesis of potential anti-cancer, anti-epileptic, and antidepressant agents.[2]

Conclusion

This compound is a chemical intermediate of significant value, underpinned by its versatile reactivity and the useful properties of its derivatives. This guide has provided a detailed overview of its chemical identity, a robust and validated synthesis protocol, and an exploration of its key applications in materials science and medicinal chemistry. For researchers and developers, a thorough understanding of this molecule's characteristics and synthetic pathways is essential for leveraging its full potential in the creation of novel polymers and therapeutic agents.

References

- 1. This compound | C9H12N2O2 | CID 458855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation [scirp.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN105481707A - Preparation method of ethyl-4-dimethylaminobenzoate intermediate benzocaine - Google Patents [patents.google.com]

- 7. Aliphatic Polybenzimidazoles: Synthesis, Characterization and High-Temperature Shape-Memory Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Polybenzimidazole co-polymers: their synthesis, morphology and high temperature fuel cell membrane properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. EP0177182A2 - Two-stage process for producing polybenzimidazoles from dicarboxylic component - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. news.umich.edu [news.umich.edu]

Ethyl 3,4-diaminobenzoate solubility in common organic solvents.

An In-depth Technical Guide to the Solubility of Ethyl 3,4-diaminobenzoate in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (Et-3,4-DAB), a crucial intermediate in the pharmaceutical and dye industries[1]. Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes foundational chemical principles, comparative analysis with structurally analogous molecules, and modern predictive methodologies to offer a robust framework for researchers, scientists, and drug development professionals. The guide details the theoretical underpinnings of Et-3,4-DAB's solubility, provides an estimated profile in common organic solvents, and presents a validated experimental protocol for its determination.

Introduction: The Significance of Solubility in Process Chemistry

This compound (Et-3,4-DAB) is a versatile aromatic compound featuring two amine functionalities and an ethyl ester group. Its utility in the synthesis of a variety of high-value molecules, including anti-epileptic and anti-cancer drugs, makes a thorough understanding of its physical properties essential[1]. Solubility, in particular, is a critical parameter that governs every stage of chemical process development—from the selection of a reaction medium and the design of purification strategies like crystallization and extraction, to the final formulation of active pharmaceutical ingredients (APIs). An informed choice of solvent can significantly impact reaction kinetics, yield, purity, and overall process efficiency.

This guide addresses the practical need for reliable solubility information by constructing a profile based on first principles and comparative data, providing scientists with the predictive power to streamline their development workflows.

Theoretical Framework: A Molecular-Level Perspective

The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely applied principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be miscible[2][3].

The molecular structure of this compound presents a combination of polar and non-polar characteristics:

-

Aromatic Benzene Ring : This core structure is non-polar and hydrophobic, favoring interactions with non-polar solvents through van der Waals forces.

-

Two Primary Amine Groups (-NH₂) : Located at the 3 and 4 positions, these groups are highly polar and capable of acting as both hydrogen bond donors and acceptors. They are the primary drivers for solubility in polar protic solvents.

-

Ethyl Ester Group (-COOEt) : This group adds polarity and can act as a hydrogen bond acceptor.

The interplay of these features suggests that Et-3,4-DAB will exhibit complex solubility behavior, with good solubility in solvents that can engage in hydrogen bonding and accommodate both polar and non-polar moieties.

References

An In-Depth Technical Guide to the Melting and Boiling Points of Ethyl 3,4-diaminobenzoate

Abstract

The physical properties of active pharmaceutical ingredients (APIs) and their synthetic intermediates are foundational to drug development, influencing everything from reaction kinetics and purification strategies to formulation and final product stability. This technical guide provides an in-depth analysis of two critical physical constants for Ethyl 3,4-diaminobenzoate (CAS: 37466-90-3), its melting and boiling points. This document is intended for researchers, scientists, and drug development professionals, offering not just the empirical data but also the theoretical underpinnings and practical methodologies for their determination. We will explore both classical and modern analytical techniques, discuss the interpretation of results, and provide field-proven protocols to ensure data integrity and reproducibility.

Introduction

This compound is a key aromatic amine intermediate used in the synthesis of various pharmaceutical compounds and heterocyclic dyes. Its molecular structure, featuring a benzene ring substituted with two adjacent amine groups and an ethyl ester, dictates its chemical reactivity and physical behavior.

A precise understanding of the melting and boiling points is not merely an academic exercise; it is a critical component of process chemistry and quality control.[1][2] The melting point serves as a primary indicator of purity and is vital for the characterization of synthesized materials.[1][3] The boiling point is essential for designing purification protocols, such as vacuum distillation, and for setting safe temperature limits in high-temperature reactions to prevent thermal decomposition. In the context of drug development, these parameters can even influence bioavailability and absorption characteristics.[4]

This guide will dissect the theoretical basis for the observed melting and boiling points of this compound, grounded in its molecular structure and intermolecular forces. Furthermore, it will present detailed, validated protocols for their experimental determination.

Physicochemical Properties Summary

The fundamental physicochemical data for this compound are summarized below. These values form the basis for the subsequent discussions on methodology and interpretation.

| Property | Value | Source(s) |

| CAS Number | 37466-90-3 | [5][6] |

| Molecular Formula | C₉H₁₂N₂O₂ | [5][6] |

| Molecular Weight | 180.21 g/mol | [6] |

| Melting Point | 108 - 113 °C | [3][5][6][7] |

| Boiling Point | 382.7 °C (at 760 mmHg) | [3][6][7] |

Section 1: Melting Point Analysis

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range.[2] The presence of impurities typically causes a depression of the melting point and a broadening of the melting range, making it a powerful tool for purity assessment.[2][3]

Theoretical Basis: Intermolecular Forces

The relatively high melting point of this compound (108-113 °C) can be directly attributed to the strong intermolecular forces between its molecules.[8]

-

Hydrogen Bonding: The primary and secondary amines in a molecule can participate in hydrogen bonding.[9][10] In this compound, the two amine groups (-NH₂) provide multiple sites for strong intermolecular hydrogen bonds (N-H···N). This is the most significant contributor to the high melting point.

-

Dipole-Dipole Interactions: The ethyl ester group (-COOCH₂CH₃) possesses a significant dipole moment, leading to dipole-dipole attractions between molecules.

-

Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with molecular size and surface area.[10][11]

The combination of these forces creates a stable crystal lattice that requires substantial thermal energy to disrupt, resulting in a melting point well above room temperature.

Experimental Methodology 1: Capillary Method

This is the standard pharmacopeial technique, valued for its simplicity and accessibility.[12]

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.[13]

-

Press the open end of a glass capillary tube (sealed at one end) into the powder, trapping a small amount of the sample.

-

Tap the sealed end of the capillary on a hard surface to compact the powder into a dense column of 2.5-3.5 mm at the bottom.[14]

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of a melting point apparatus.[7]

-

Place a calibrated thermometer in the designated well.

-

-

Measurement:

-

Rapid Ramp (Screening): Set a fast heating rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range. This saves time and identifies the temperature region of interest.

-

Slow Ramp (Accurate Determination): Allow the apparatus to cool to at least 20 °C below the approximate melting point. Prepare a new capillary.

-

Begin heating at a slow, controlled rate of 1-2 °C per minute approximately 10-15 °C below the expected melting point.[13][14]

-

Record T₁: The temperature at which the first drop of liquid appears.

-

Record T₂: The temperature at which the last solid crystal melts.

-

-

Reporting:

-

The melting point is reported as the range T₁ - T₂. For a pure sample of this compound, this range should be narrow (e.g., 1-2 °C) and fall within the established 108-113 °C window.

-

Experimental Methodology 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that offers higher precision and more information than the capillary method.[15] It measures the difference in heat flow between the sample and an inert reference as a function of temperature.[15][16]

-

Instrument Calibration:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into an aluminum DSC pan using a microbalance.

-

Hermetically seal the pan with a lid. Prepare an identical empty, sealed pan to serve as the reference.

-

-

Measurement Parameters:

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp the temperature at a linear rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 150 °C).

-

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

-

Data Analysis:

-

The melting transition will appear as an endothermic peak on the DSC thermogram.

-

Onset Temperature: The extrapolated temperature at which the melting process begins. This is often reported as the melting point.

-

Peak Temperature: The temperature at which the heat flow is at its maximum.

-

Enthalpy of Fusion (ΔHfus): The integrated area of the peak, which quantifies the energy required to melt the sample (in J/g).

-

Workflow for Melting Point Analysis

The choice between the capillary method and DSC depends on the required level of precision and the information needed.

Caption: Workflow for selecting a melting point determination method.

Section 2: Boiling Point Analysis

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For this compound, the reported boiling point of 382.7 °C at 760 mmHg indicates low volatility.

Theoretical and Practical Considerations

Direct experimental measurement of such a high boiling point is often impractical and inadvisable. At temperatures approaching 400 °C, organic molecules, particularly those with amine functionalities, are susceptible to thermal decomposition. This would make it impossible to observe a true boiling point.

Therefore, the reported value is almost certainly derived from computational prediction methods rather than direct measurement at atmospheric pressure.

Computational Estimation: QSPR Models

Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate a molecule's structural features with its physical properties.[18][19][20] These models are developed from large datasets of compounds with known properties and use mathematical algorithms, including multiple linear regression and neural networks, to predict the properties of new compounds.[5][18]

For boiling point prediction, the model considers descriptors such as:

-

Molecular Weight[6]

-

Number of hydrogen bond donors and acceptors[6]

-

Molecular size and branching[19]

-

Polar surface area

-

LogP (a measure of lipophilicity)[6]

The QSPR-predicted boiling point of 382.7 °C is a reliable estimate for use in theoretical calculations and for planning purification strategies under reduced pressure.

Application: Vacuum Distillation

While boiling at 382.7 °C is not feasible, the boiling point can be significantly lowered by reducing the pressure. This is the principle behind vacuum distillation, a critical technique for purifying high-boiling, thermally sensitive compounds. The relationship between pressure and boiling point can be approximated using the Clausius-Clapeyron equation or nomographs. This allows a process chemist to select appropriate vacuum and temperature conditions to distill this compound safely below its decomposition temperature.

Workflow for Boiling Point Assessment

Caption: Assessment workflow for determining the boiling point of an organic compound.

Conclusion

The melting point (108-113 °C) and boiling point (382.7 °C at 760 mmHg) of this compound are defining physical properties rooted in its molecular structure. The high melting point is a direct consequence of strong intermolecular hydrogen bonding, making it a reliable indicator of sample purity via capillary or DSC methods. The high boiling point necessitates the use of computational prediction models for its determination and underscores the importance of vacuum distillation for purification. A thorough understanding and accurate determination of these properties are indispensable for the successful use of this intermediate in research, process development, and manufacturing environments.

References

- 1. nano-lab.com.tr [nano-lab.com.tr]

- 2. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medium.com [medium.com]

- 7. westlab.com [westlab.com]

- 8. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Supplemental Topics [www2.chemistry.msu.edu]

- 11. quora.com [quora.com]

- 12. thinksrs.com [thinksrs.com]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 14. pharmabeginers.com [pharmabeginers.com]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 17. sfu.ca [sfu.ca]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3,4-diaminobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-diaminobenzoate is a crucial building block in the synthesis of a wide array of heterocyclic compounds, particularly benzimidazoles, which are of significant interest in medicinal chemistry and materials science. Its bifunctional nature, possessing both amino and ester groups on a benzene ring, allows for versatile chemical modifications. Accurate and comprehensive characterization of this compound is paramount for ensuring the integrity of subsequent research and development. This guide provides a detailed analysis of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and the interpretation of the resulting data are explained to provide a field-proven perspective on its structural elucidation.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₉H₁₂N₂O₂ | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

| CAS Number | 37466-90-3 | [1][2] |

| Appearance | White to light yellow powder/crystal | [3] |

| Melting Point | 108-113 °C | [3] |

The molecular structure of this compound, illustrated below, is the foundation for interpreting its spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Acquire the spectrum on a high-resolution NMR spectrometer (e.g., Bruker WM-250 or equivalent) operating at a frequency of at least 250 MHz.[4]

-

Data Acquisition: Record the spectrum at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Referencing: Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation: While the exact peak list from a public database is not readily available, a predicted ¹H NMR spectrum based on the structure would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | d | 1H | Aromatic H |

| ~6.8-7.0 | dd | 1H | Aromatic H |

| ~6.6-6.8 | d | 1H | Aromatic H |

| ~4.2-4.4 | q | 2H | -O-CH₂ -CH₃ |

| ~3.5-4.5 | br s | 4H | -NH₂ |

| ~1.2-1.4 | t | 3H | -O-CH₂-CH₃ |

-

The aromatic protons appear in the downfield region due to the deshielding effect of the benzene ring. Their splitting patterns (doublet, doublet of doublets) arise from coupling with adjacent aromatic protons.

-

The methylene protons of the ethyl group appear as a quartet due to coupling with the three methyl protons.

-

The methyl protons of the ethyl group appear as a triplet due to coupling with the two methylene protons.

-

The amine protons often appear as a broad singlet and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Utilize a high-resolution NMR spectrometer with a broadband probe.

-

Data Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon. A larger number of scans is necessary to obtain a good spectrum.

-

Referencing: Reference the chemical shifts to the deuterated solvent signal.

Data Interpretation: A predicted ¹³C NMR spectrum for this compound would show the following signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~166 | C =O (Ester) |

| ~145-150 | Aromatic C -NH₂ |

| ~110-130 | Aromatic C -H and C -COOEt |

| ~60 | -O-CH₂ -CH₃ |

| ~14 | -O-CH₂-CH₃ |

-

The carbonyl carbon of the ester group is the most deshielded and appears furthest downfield.

-

The aromatic carbons attached to the nitrogen atoms are also significantly deshielded.

-

The remaining aromatic carbons appear in the typical aromatic region.

-

The aliphatic carbons of the ethyl group appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Place the powder mixture into a pellet die and apply pressure to form a transparent or translucent pellet.

-

Instrumentation: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR.[4]

-

Data Acquisition: Collect a background spectrum of the empty sample compartment or a pure KBr pellet. Then, place the sample pellet in the holder and acquire the sample spectrum.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Data Interpretation: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (primary amine) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2980 | Medium | Aliphatic C-H stretching |

| ~1700 | Strong | C=O stretching (ester) |

| ~1620 | Medium | N-H bending (amine) and C=C stretching (aromatic) |

| ~1250 | Strong | C-O stretching (ester) |

| ~1100 | Strong | C-N stretching |

-

The broad band in the 3400-3200 cm⁻¹ region is characteristic of the N-H stretching vibrations of the two primary amine groups.

-

The strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the ester.

-

The presence of both aromatic and aliphatic C-H stretching bands confirms the overall structure.

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Data Interpretation: The mass spectrum of this compound will show a molecular ion peak and several fragment ion peaks.

| m/z | Relative Intensity | Assignment |

| 180 | Moderate | [M]⁺ (Molecular Ion) |

| 152 | High | [M - C₂H₄]⁺ (Loss of ethylene) |

| 135 | High | [M - OC₂H₅]⁺ (Loss of ethoxy radical) |

| 108 | Moderate | [M - C₂H₄ - CO]⁺ |

-

The molecular ion peak at m/z 180 confirms the molecular weight of the compound.[1][2]

-

A prominent peak at m/z 135 corresponds to the loss of the ethoxy group, a common fragmentation pathway for ethyl esters.

-

The peak at m/z 152 is likely due to a McLafferty rearrangement, involving the loss of ethylene.

-

Further fragmentation of these primary fragment ions will give rise to other peaks in the spectrum.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation. The data obtained from these techniques are complementary and, when interpreted in conjunction, offer a detailed and unambiguous picture of the molecule's architecture. This in-depth guide serves as a valuable resource for researchers, enabling them to confidently identify and utilize this important chemical intermediate in their scientific endeavors.

References

Topic: Commercial Suppliers and Quality Verification of High-Purity Ethyl 3,4-diaminobenzoate

An In-depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that the success of complex multi-step syntheses, particularly in a drug development context, is fundamentally reliant on the quality of the starting materials. A seemingly simple building block can introduce unforeseen variables that derail timelines and compromise results. Ethyl 3,4-diaminobenzoate (CAS No. 37466-90-3) is one such critical reagent. Its vicinal diamine functionality makes it a cornerstone precursor for a vast array of heterocyclic scaffolds, most notably benzimidazoles, which are privileged structures in medicinal chemistry.

This guide provides a comprehensive overview of the commercial supplier landscape for high-purity this compound. More importantly, it equips the end-user with the rationale and practical protocols required to independently verify the quality of this reagent, ensuring the integrity and reproducibility of their research.

The Significance of Purity in Downstream Applications

This compound is an aromatic ester containing two adjacent amine groups, making it highly reactive and susceptible to oxidation and side-reactions if not handled or prepared correctly.[1] It is a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer and anti-epileptic drugs.[2] The primary utility of this molecule is its reaction with carboxylic acids (or their derivatives) and aldehydes to form benzimidazoles.

The purity of this compound is paramount for several reasons:

-

Stoichiometric Accuracy: Impurities throw off precise molar ratio calculations, leading to incomplete reactions and the formation of complex side-products that are difficult to separate.

-

Isomeric Contamination: The presence of isomers, such as Ethyl 2,3-diaminobenzoate or Ethyl 3,5-diaminobenzoate, will lead to the formation of undesired regioisomeric products, complicating structural elucidation and biological evaluation.

-

Oxidative Degradation: The diamino functionality is prone to oxidation, resulting in colored impurities. These degradation products can interfere with reaction chemistry and may be challenging to remove from the final product.

-

Residual Starting Materials: Incomplete reduction of ethyl 3,4-dinitrobenzoate, a common synthetic precursor, can leave residual nitro groups that interfere with subsequent catalytic reactions (e.g., Pd-catalyzed cross-couplings) by poisoning the catalyst.[2][3]

Commercial Supplier Landscape

Sourcing high-purity this compound requires careful consideration of the supplier's stated purity, the analytical methods used for verification, and the availability of comprehensive documentation like a Certificate of Analysis (CoA). The following table summarizes offerings from several prominent chemical suppliers.

| Supplier | CAS Number | Stated Purity | Key Analytical Methods | Notes |

| Sigma-Aldrich | 37466-90-3 | 97% - 98% | Not specified on product page | Distributes for partners like Ambeed and ChemScene.[4][5] |

| TCI Chemicals | 37466-90-3 | >98.0% | GC, Nonaqueous Titration | Specifies storage under inert gas.[6] |

| Biosynth | 37466-90-3 | Not specified | Not specified | Marketed for pharmaceutical testing.[7] |

| Apollo Scientific | 37466-90-3 | ≥95% | Not specified on product page | Provides basic physical data.[8] |

| BLD Pharm | 37466-90-3 | Not specified | NMR, HPLC, LC-MS mentioned | Documentation available.[9] |

| Parchem | 37466-90-3 | Not specified | Not specified | Specialty chemical supplier.[10] |

Note: This table is not exhaustive and is based on publicly available information as of early 2026. Researchers should always request a lot-specific CoA before purchase.

A Self-Validating Workflow for Quality Verification

Trust in a supplier is essential, but verification is critical for GxP compliance and robust scientific outcomes. The following workflow provides a systematic approach to confirming the identity, purity, and integrity of a received batch of this compound.

Caption: Workflow for incoming quality control of this compound.

Protocol 1: Documentation Review and Physical Characterization

-

Visual Inspection: Upon receipt, observe the material. It should be a white to light yellow or beige crystalline powder.[1][6] Significant deviation (e.g., dark brown, tar-like) suggests oxidation or gross impurity.

-

Certificate of Analysis (CoA) Review: Scrutinize the supplier's CoA.[11] Key fields to check are:

-

Lot Number: Ensure it matches the container.

-

Purity Assay: Note the method used (e.g., HPLC, GC, Titration) and the result. A value of >98% is typically desired for pharmaceutical applications.

-

Identification Tests: Confirm that methods like NMR or IR were used to verify the structure.

-

Date of Release/Expiry: Check that the material is within its recommended shelf life.

-

-

Melting Point Determination:

-

Place a small amount of the dry powder into a capillary tube.

-

Use a calibrated melting point apparatus to determine the melting range.

-

Expected Result: The literature value for the melting point is consistently in the range of 108-113 °C.[5][8] A broad melting range or a significant deviation from this value indicates the presence of impurities.

-

Protocol 2: Purity Verification by HPLC-UV

This method provides a quantitative measure of purity and detects non-volatile impurities.

-

Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Dilute 1:10 with the mobile phase for a working concentration of 100 µg/mL.

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic, 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

UV Detection: 254 nm.

-

Column Temperature: 30 °C.

-

-

Analysis:

-

Inject the sample and run the chromatogram for at least 10 minutes.

-

Expected Result: A major peak corresponding to this compound. Calculate the area percent purity. For high-purity material, the main peak should account for >98% of the total integrated peak area.

-

Protocol 3: Structural Confirmation by Spectroscopy

-

¹H NMR Spectroscopy:

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

Expected Signals (in CDCl₃): The spectrum should be consistent with published data.[3] Key shifts include: a triplet around 1.36 ppm (3H, -CH₃), a quartet around 4.31 ppm (2H, -OCH₂-), broad signals for the two amine protons (-NH₂), and distinct aromatic proton signals. The pattern in the aromatic region is particularly diagnostic for the 1,2,4-substitution pattern.

-

-

FTIR Spectroscopy:

-

Acquire an IR spectrum using a KBr pellet or an ATR accessory.

-

Expected Bands: Look for characteristic absorption bands.[12]

-

N-H Stretch: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

-

C=O Stretch: A strong band around 1680-1700 cm⁻¹ for the ester carbonyl.

-

C-O Stretch: Bands in the 1100-1300 cm⁻¹ region.

-

-

Application Example: Synthesis of a Benzimidazole Scaffold

A primary application of this compound is its condensation with aldehydes to form the benzimidazole ring system, a core component of many FDA-approved drugs. The reaction, known as the Phillips condensation, proceeds via the formation of a Schiff base followed by intramolecular cyclization and aromatization.

Caption: Synthetic pathway for Benzimidazole formation.

This reaction highlights why high purity is essential. Any isomeric diamine impurity would lead to a different benzimidazole regioisomer. Oxidized starting material would fail to react, lowering the yield and complicating purification.

Conclusion

While many suppliers offer this compound, the onus is on the research or development scientist to ensure the material's quality meets the stringent requirements of their work. Price and availability are important, but they should not overshadow the need for high purity, which is typically >98% for pharmaceutical development. By implementing a robust incoming quality control workflow that combines documentation review with physical, chromatographic, and spectroscopic analysis, researchers can mitigate risks associated with reagent quality, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

- 1. This compound CAS#: 37466-90-3 [amp.chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | 37466-90-3 [sigmaaldrich.com]

- 5. This compound | 37466-90-3 [sigmaaldrich.com]

- 6. This compound | 37466-90-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. This compound | 37466-90-3 | FE34287 [biosynth.com]

- 8. 37466-90-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 9. 37466-90-3|this compound|BLD Pharm [bldpharm.com]

- 10. parchem.com [parchem.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. This compound | C9H12N2O2 | CID 458855 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 3,4-Diaminobenzoate: A Cornerstone Building Block for Modern Heterocyclic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3,4-diaminobenzoate (E34DAB) is a deceptively simple aromatic compound whose strategic placement of functional groups—a vicinal diamine and an ethyl ester—renders it an exceptionally versatile and powerful scaffold in synthetic chemistry. Its pre-configured A-B type binucleophilic nature provides a direct and efficient entry into a vast array of fused heterocyclic systems, most notably benzimidazoles and quinoxalines. These heterocyclic cores are privileged structures in medicinal chemistry, forming the basis of numerous therapeutic agents. This guide provides an in-depth exploration of E34DAB, from its fundamental synthesis and reactivity to its application in constructing complex, high-value molecules for drug discovery and materials science.

Introduction: The Strategic Value of this compound

At its core, this compound, with the CAS number 37466-90-3, is an aromatic amine and ester.[1][2][3][4][5] However, its true value lies in the ortho orientation of its two amino groups. This arrangement makes it a prime substrate for cyclocondensation reactions, where a five- or six-membered ring is readily formed by reacting with a bifunctional electrophile. The ethyl ester group further enhances its utility, serving as a convenient handle for subsequent chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, allowing for the extension of the molecular framework.

This unique combination of features makes E34DAB a critical intermediate in the synthesis of compounds for a wide range of applications, including:

-

Medicinal Chemistry: As a precursor to potent anticancer, anti-epileptic, and antidepressant drugs.[6]

-

Dye and Pigment Synthesis: Used in the preparation of specialized dyes and dyeing aids.[6]

-

Polymer Science: As a monomer for the synthesis of high-performance polymers.

Synthesis and Physicochemical Profile

The most common and reliable method for preparing E34DAB is the reduction of its precursor, ethyl 3,4-dinitrobenzoate. This transformation can be achieved using various reducing agents, with catalytic hydrogenation or metal-mediated reductions in acidic media being the most prevalent.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the reduction of aromatic nitro compounds.[7]

Reaction Scheme: Ethyl 3,4-dinitrobenzoate → this compound

Materials:

-

Ethyl 3,4-dinitrobenzoate

-

Indium powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Hexane

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, suspend ethyl 3,4-dinitrobenzoate (1 equivalent) in a 2:1 mixture of ethanol and water.

-

Add ammonium chloride (10 equivalents).

-

Add indium powder (4 equivalents) to the suspension.

-

Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with water and filter under vacuum to remove the inorganic salts.

-

Extract the aqueous filtrate multiple times with dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a dichloromethane/hexane solvent system to afford pure this compound as a solid.

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 37466-90-3 | [1][2][3][4][5] |

| Molecular Formula | C₉H₁₂N₂O₂ | [1][2][3][4][5] |

| Molecular Weight | 180.20 g/mol | [1][3] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 109.0 to 113.0 °C | |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)N)N | [1][3][5] |

| Solubility | Soluble in organic solvents like ethanol and chloroform. | [6] |

The Binucleophilic Reactivity of E34DAB

The synthetic power of E34DAB stems from the cooperative reactivity of its two adjacent amino groups. This "binucleophilic" character allows it to react with molecules containing two electrophilic centers to form stable heterocyclic rings in a single, often high-yielding, step.

The general workflow involves the sequential or concerted attack of both nucleophilic nitrogen atoms onto electrophilic centers, followed by a condensation step (elimination of water or another small molecule) to yield the final aromatic heterocycle.

Caption: General reaction pathway of E34DAB.

Core Applications in Heterocyclic Synthesis

Synthesis of Benzimidazoles: Accessing a Privileged Scaffold

Benzimidazoles are a paramount class of heterocycles in medicinal chemistry, found in drugs like the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[8] The most direct synthesis involves the condensation of an o-phenylenediamine, such as E34DAB, with an aldehyde.[8][9][10]

The reaction, known as the Phillips condensation when using carboxylic acids, proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and aromatization.

Caption: Synthesis of Benzimidazole from E34DAB.

This protocol demonstrates the synthesis of a functionalized benzimidazole using ethyl cyanoacetate as the reaction partner.[11]

Materials:

-

This compound (1)

-

Ethyl cyanoacetate

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (100-200 mesh)

-

Acetone

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Combine this compound (1) (0.01 mole) and ethyl cyanoacetate (0.01 mole) in a reaction vessel.

-

Heat the mixture to 200°C for 20 hours, monitoring the reaction by TLC.[11]

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into cold water and extract with ethyl acetate.[11]

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[11]

-

Concentrate the solution under reduced pressure to obtain the crude product.[11]

-

Purify the crude material by column chromatography on silica gel, eluting with 15% Acetone in CH₂Cl₂ to afford the pure product, Ethyl 2-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate (2).[11]

Synthesis of Quinoxalines: Building Blocks for Bioactive Molecules

Quinoxalines are another class of nitrogen-containing heterocycles with significant biological activities, including use as antibiotics and anticancer agents.[12][13] They are most commonly synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound (e.g., benzil, glyoxal).[14][15]

The reaction mechanism involves a double condensation, where each amino group reacts with one of the carbonyl groups to form a dihydropyrazine intermediate, which then spontaneously oxidizes to the aromatic quinoxaline.

Caption: Synthesis of Quinoxaline from E34DAB.

This generalized protocol is based on well-established, eco-friendly methods.[12][16]

Materials:

-

This compound

-

A 1,2-dicarbonyl compound (e.g., benzil)

-

Ethanol

-

Catalytic amount of acid (e.g., a few drops of acetic acid)

Procedure:

-

Dissolve the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (5 mL) in a round-bottomed flask.

-

Add this compound (1.1 mmol) to the solution.

-

Add a catalytic amount of a suitable acid.

-

Stir the mixture at room temperature or under gentle reflux, monitoring the reaction by TLC. Reaction times can vary from minutes to hours depending on the substrates.[12]

-

Upon completion, cool the reaction mixture. The product often crystallizes directly from the solution.

-

Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum.

-

If necessary, the filtrate can be concentrated and the residue purified by recrystallization or column chromatography.

Pathway to Bioactive Molecules: A Drug Development Perspective

The true power of E34DAB is realized when the resulting heterocyclic scaffolds are further elaborated into potential drug candidates. The ethyl ester provides a critical attachment point for introducing diversity and modulating the physicochemical properties of the molecule.

The typical workflow involves the initial heterocycle formation, followed by modification of the ester group and/or substitution on the heterocyclic ring to optimize biological activity and drug-like properties.

Caption: From Building Block to Lead Compound.

This strategic approach allows for the systematic exploration of the chemical space around the privileged heterocyclic core, leading to the identification of compounds with potent and selective biological activity.[17][18][19]

Conclusion and Future Outlook

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in heterocyclic chemistry. Its straightforward reactivity, commercial availability, and the inherent biological relevance of its downstream products ensure its continued importance. Future applications will likely focus on its use in green chemistry protocols, flow chemistry setups for rapid library synthesis, and the development of novel polymeric materials and functional dyes. As the demand for complex, functional molecules in medicine and materials science grows, the role of this foundational building block is set to expand even further.

References

- 1. This compound | 37466-90-3 | FE34287 [biosynth.com]

- 2. 37466-90-3|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C9H12N2O2 | CID 458855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 37466-90-3 [sigmaaldrich.com]

- 5. This compound | CAS 37466-90-3 [matrix-fine-chemicals.com]

- 6. chembk.com [chembk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Recent achievements in the synthesis of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Benzimidazole synthesis [organic-chemistry.org]

- 10. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]